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Abstract

Branaplam (formerly LMIO70/NVS-SM1) is an orally bioavailable, brain-penetrant small
molecule designed to modulate the pre-messenger RNA (pre-mRNA) splicing of the Survival
Motor Neuron 2 (SMN2) gene. Initially developed for the treatment of Spinal Muscular Atrophy
(SMA), its mechanism of action involves correcting the characteristic exclusion of exon 7 in
SMN2 transcripts, thereby increasing the production of full-length, functional Survival Motor
Neuron (SMN) protein. Branaplam functions by binding to and stabilizing the transient RNA
duplex formed between the 5' splice site of SMN2 exon 7 and the U1 small nuclear
ribonucleoprotein (snRNP), a key component of the spliceosome. This stabilization enhances
the recognition of the weak splice site, promoting exon 7 inclusion. While its development for
SMA was discontinued due to a rapidly evolving therapeutic landscape, the uniqgue mechanism
of branaplam has provided significant insights into the targeted modulation of RNA splicing for
therapeutic purposes. This technical guide provides an in-depth overview of branaplam's core
mechanism, a summary of key preclinical and clinical data, detailed experimental protocols for
its evaluation, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action: Correcting the SMN2 Splicing
Defect
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Spinal Muscular Atrophy is caused by the loss of the SMN1 gene, leaving the nearly identical
SMN2 gene as the sole source of SMN protein. A critical single nucleotide difference in exon 7
of SMN2 (a C-to-T transition) disrupts a splicing enhancer element. This leads to the inefficient
recognition of exon 7 by the spliceosome, resulting in its exclusion from the majority of mature
MRNA transcripts. The resulting protein, SMNA7, is truncated, unstable, and rapidly degraded,
leading to the SMN protein deficiency that drives SMA pathology.[1]

Branaplam is a pyridazine derivative that directly addresses this splicing defect.[2] Its
mechanism relies on enhancing the interaction between the spliceosome and the SMN2 pre-
MRNA.[3] Specifically, branaplam stabilizes the transient double-stranded RNA structure
formed between the SMN2 pre-mRNA and the U1 snRNP complex at the 5' splice site of exon
7.[2][4] By increasing the binding affinity of U1 snRNP in a sequence-selective manner,
branaplam promotes the inclusion of exon 7 into the final mMRNA transcript, leading to an
increase in the production of full-length, functional SMN protein.[4][5]

Visualizing the Splicing Pathway and Branaplam's
Intervention

The following diagrams illustrate the native SMN2 splicing pathway and the mechanism by
which branaplam corrects the defect.
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Figure 1: The SMN2 Splicing Defect in SMA
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Figure 1: The SMN2 Splicing Defect in SMA
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Figure 2: Branaplam's Mechanism of Action
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Figure 2: Branaplam's Mechanism of Action
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Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and preclinical evaluations of

branaplam.
Compound/An
| Assay System  Parameter Value Reference
alog
SMNA7 Mouse ] Efficacy at lower
Branaplam SMN Protein
Myoblasts doses vs. NVS- [6]
(NVS-SM1) Increase
(ELISA) SM2
o ) SMN2 Reporter % Activation vs.
Pyridazine 2 (Hit) 1700% [7]

(NSC34 Cells) DMSO

o ) SMN2 Reporter
Pyridazine 2 (Hit) EC50 3.5 uM [7]
(NSC34 Cells)

Pyridazine 2 (Hit) Mouse SMN EC50 0.6 uM [7]

ridazine i .

Y ELISA H

o ) Mouse SMN Fold Increase in

Pyridazine 2 (Hit) 2.5-fold [7]
ELISA SMN
Ul snRNP )

o Increase in

Branaplam Binding Assay o o 2- to 3-fold [1]

(FP) Binding Affinity

Table 2: Preclinical Pharmacokinetics and Efficacy of
Branaplam
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. Dosing
Animal Model . Parameter Result Reference
Regimen (Oral)

1, 3,10, 30 ,
_ SMN Protein Dose-dependent
SMNA7 Mouse mg/kg daily ) ) ) [7]
Levels in Brain increase
(PND3-12)
Mean Brain
SMNA7 Mouse 1 mg/kg daily Concentration 1.55 uM [7]
(4h post-dose)
Mean Brain
SMNA7 Mouse 30 mg/kg daily Concentration 61.7 uM [7]
(4h post-dose)
3 and 10 mg/kg ) Increased overall
SMNA7 Mouse ) Survival ] [7]
daily survival
) Statistically
SMN Protein L
SMN C/+ Mouse 10 mg/kg ) ) significant [7]
Levels in Brain )
increase

Clinical Studies Overview

Branaplam was evaluated in a Phase 1/2, open-label, dose-escalating study in infants with
SMA Type 1 (NCT02268552).[7] The primary objectives were to assess safety, tolerability,
pharmacokinetics, and efficacy. The key efficacy endpoint was the change from baseline in the
Children’s Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP INTEND)
score, a 16-item, 64-point scale assessing motor function in infants with SMA.[6]

In July 2021, Novartis announced the discontinuation of branaplam's development for SMA.[8]
This decision was not based on safety or efficacy concerns but rather on the "rapid
advancements in the SMA treatment landscape,” which included several approved therapies.[8]
The company determined that branaplam would likely not represent a highly differentiated
treatment option.[3] While interim data was presented at conferences, full, peer-reviewed
results from the trial have not been published.[2][8]

Experimental Protocols
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The following sections provide detailed methodologies for key experiments used to
characterize SMN2 splicing modulators like branaplam.

SMN2 Minigene Reporter Assay for High-Throughput
Screening

This cell-based assay is designed to identify and quantify the activity of compounds that
modulate SMN2 exon 7 splicing. It utilizes a reporter construct where the inclusion or exclusion
of exon 7 results in a measurable output, such as luciferase activity.

Objective: To quantify a compound's ability to promote SMN2 exon 7 inclusion in a cellular
context.

Materials:

Cell Line: NSC34 motor neuron cells or HEK293T cells.

o Reporter Plasmid: An exon-trapping vector (e.g., pSPL3) containing SMN2 genomic
seguence spanning from exon 6 to exon 8. The construct is designed such that inclusion of
exon 7 produces a functional reporter (e.g., Luciferase), while exclusion results in a
frameshift and no functional reporter.

o Transfection Reagent (e.g., Lipofectamine).

e Cell culture medium, serum, and antibiotics.

o Test compounds (dissolved in DMSO).

e Luciferase assay reagent.

e Luminometer-compatible microplates (e.g., white, opaque 96-well plates).
Protocol:

o Cell Seeding: Seed NSC34 cells into 96-well plates at a density that will result in 60-70%
confluency on the day of transfection.
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o Transfection: Co-transfect the cells with the SMN2 minigene reporter plasmid. Optimize
plasmid and reagent concentrations according to manufacturer instructions.

o Compound Treatment: 24 hours post-transfection, remove the medium and add fresh
medium containing the test compounds at various concentrations (typically a serial dilution).
Include DMSO-only wells as a negative control.

e Incubation: Incubate the plates for 24-48 hours at 37°C and 5% COx.

» Luciferase Assay: Remove the plates from the incubator and allow them to equilibrate to
room temperature. Add the luciferase assay reagent to each well according to the
manufacturer's protocol.

o Data Acquisition: Measure luminescence using a plate-reading luminometer.
o Data Analysis:

o Normalize the raw luminescence units (RLU) of compound-treated wells to the average of
the DMSO-treated control wells.

o Plot the normalized data against the compound concentration.

o Calculate the ECso (half-maximal effective concentration) using a non-linear regression
model (e.g., four-parameter logistic curve).

RT-qPCR for Quantification of SMN mRNA Isoforms

This method quantifies the relative abundance of full-length (FL-SMN, containing exon 7) and
exon 7-skipped (A7-SMN) transcripts.

Objective: To measure the change in the ratio of FL-SMN to A7-SMN mRNA following
compound treatment.

Materials:
o Treated cells or tissues.

* RNA extraction kit (e.g., RNeasy Mini Kit).
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Reverse transcription kit (e.g., with oligo(dT) or random primers).
gPCR instrument (e.g., ABI Prism 7000).
gPCR master mix (e.g., TagMan Universal Master Mix).

Primers and Probes:

[e]

Forward Primer (Exon 6): 5-GTCCAGATTCTCTTGATGAT-3'

(¢]

Reverse Primer (Exon 8): 5'-CTATAACGCTTCACATTCCA-3'

[¢]

FL-SMN Probe (Exon 7-8 junction): 5'-[FAM]-CAGCATTTCTCCTTAATTT-[MGBNFQ]-3'

o

A7-SMN Probe (Exon 6-8 junction): 5'-[VIC]-TCTAAAACATACCTC-[MGBNFQ]-3

[e]

Housekeeping Gene Primers/Probe (e.g., PGK1, GAPDH) for normalization.
Protocol:

RNA Extraction: Lyse cells or homogenized tissue and extract total RNA using a column-
based kit. Include a DNase | treatment step to eliminate genomic DNA contamination.
Assess RNA gquality and quantity (e.g., via NanoDrop).

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 pg of total RNA using a reverse
transcription Kit.

gPCR Reaction Setup: Prepare qPCR reactions in a 96- or 384-well plate. For each sample,
set up reactions for FL-SMN, A7-SMN, and the housekeeping gene. A typical 25 pL reaction
includes: 1X Master Mix, 0.4 uM of each primer, 0.2 uM of the probe, and diluted cDNA.

gPCR Run: Perform the gPCR on a real-time PCR system using a standard thermal cycling
protocol (e.g., 95°C for 10 min, followed by 45 cycles of 95°C for 15 sec and 60°C for 1 min).

Data Analysis:

o Determine the threshold cycle (CT) for each target.
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o Calculate the relative expression of each isoform using the AACT method, normalizing to
the housekeeping gene and relative to a control sample (e.g., DMSO-treated).

o Calculate the percentage of exon 7 inclusion as: [FL-SMN / (FL-SMN + A7-SMN)] * 100.

Western Blot for SMN Protein Quantification

This protocol details the semi-quantitative analysis of total SMN protein levels in cell or tissue
lysates.

Objective: To determine the relative increase in SMN protein expression after treatment with a
splicing modulator.

Materials:

Protein lysates from treated cells/tissues.

o RIPA buffer with protease inhibitors.

o BCA protein assay Kkit.

o SDS-PAGE gels (10-12%).

» PVDF or nitrocellulose membranes.

o Transfer buffer and electrophoresis running buffer.

o Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).

e Primary Antibodies: Mouse anti-SMN monoclonal antibody (1:1,000), Mouse anti-f-actin or
anti-GAPDH monoclonal antibody (1:10,000, for loading control).

e Secondary Antibody: HRP-conjugated anti-mouse IgG.
e Chemiluminescent substrate (ECL).
e Imaging system (e.g., ChemiDoc).

Protocol:
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Protein Extraction: Lyse cells or homogenized tissues on ice using RIPA buffer supplemented
with protease inhibitors. Centrifuge at ~12,000 rpm for 20 min at 4°C to pellet debris. Collect
the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

Sample Preparation: Mix 20-30 ug of total protein from each sample with Laemmli sample
buffer and boil at 95-100°C for 5 minutes.

SDS-PAGE: Load the denatured samples onto an SDS-PAGE gel and run until adequate
separation is achieved.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a
wet or semi-dry transfer system.

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent
non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary anti-SMN antibody
diluted in blocking buffer overnight at 4°C on a shaker.

Washing: Wash the membrane 3 times for 5-10 minutes each with TBS-T.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated
secondary antibody for 1 hour at room temperature.

Washing: Repeat the washing step (Step 8).

Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent
signal using an imaging system.

Stripping and Re-probing: The same membrane can be stripped and re-probed with the
loading control antibody (e.g., B-actin) to ensure equal protein loading.

Densitometry Analysis: Quantify the band intensity for SMN and the loading control using
image analysis software (e.g., ImageJ). Normalize the SMN band intensity to the
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corresponding loading control band intensity.

Workflow Visualization

The discovery and validation of splicing modulators like branaplam follows a structured
workflow from high-throughput screening to in vivo validation.
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Figure 3: General Workflow for Screening SMN2 Splicing Modulators
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Figure 3: General Workflow for Screening SMN2 Splicing Modulators
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Conclusion

Branaplam stands as a pioneering example of a sequence-selective small molecule splicing
modulator. Its development provided critical proof-of-concept for targeting RNA biology with
orally available drugs to correct genetic defects at the level of pre-mRNA processing. The
detailed understanding of its mechanism—stabilizing the U1 snRNP complex on SMN2 pre-
MRNA—has informed the broader field of RNA-targeted therapeutics. Although its clinical path
for SMA was halted, the data generated from its preclinical and clinical programs remain a
valuable resource for researchers in neurodegenerative disease and drug development,
highlighting both the immense potential and the complex challenges of modulating RNA
splicing for therapeutic benefit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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